molecular formula C17H19Cl2NO B12624336 1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 919366-57-7

1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one

Cat. No.: B12624336
CAS No.: 919366-57-7
M. Wt: 324.2 g/mol
InChI Key: CIOULXFHYREESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by its unique structure, which includes a butyl group, a dichlorophenyl group, and a methylpyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one: shares structural similarities with other pyridinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919366-57-7

Molecular Formula

C17H19Cl2NO

Molecular Weight

324.2 g/mol

IUPAC Name

1-butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one

InChI

InChI=1S/C17H19Cl2NO/c1-3-4-9-20-10-8-17(21)13(12(20)2)11-14-15(18)6-5-7-16(14)19/h5-8,10H,3-4,9,11H2,1-2H3

InChI Key

CIOULXFHYREESH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=O)C(=C1C)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.